Anagyrin

Description

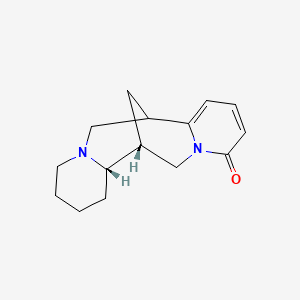

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12-,13+/m1/s1 |

InChI Key |

FQEQMASDZFXSJI-HDYSRYHKSA-N |

Isomeric SMILES |

C1CCN2CC3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Origin of Product |

United States |

Foundational & Exploratory

Anagyrine in Lupinus Species: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quinolizidine alkaloid anagyrine, focusing on its natural sources within the Lupinus genus, geographical distribution, and quantitative analysis. Detailed experimental protocols for extraction and quantification are provided, alongside visualizations of the biosynthetic pathway and analytical workflows to support research and drug development endeavors.

Introduction to Anagyrine

Anagyrine is a tetracyclic quinolizidine alkaloid found in various plant species, most notably within the genus Lupinus. It is of significant interest to the scientific community due to its teratogenic effects, particularly in livestock. Ingestion of anagyrine-containing lupines by pregnant cows between the 40th and 70th day of gestation can lead to a congenital condition in calves known as "crooked calf disease," characterized by skeletal deformities.[1][2] This toxicity underscores the importance of understanding the distribution and concentration of anagyrine in Lupinus species, especially in regions where these plants are prevalent in rangelands.

Natural Sources and Geographical Distribution

Anagyrine is not ubiquitous across all Lupinus species. Its presence and concentration are highly variable, depending on the species, geographical location, and even the developmental stage of the plant. The majority of anagyrine-containing lupines are found in Western North America.

Key Lupinus Species Containing Anagyrine:

-

Lupinus caudatus (Tailcup Lupine): Widely reported to contain anagyrine, often at levels considered teratogenic.[1][3]

-

Lupinus sericeus (Silky Lupine): Another species frequently cited as a source of anagyrine.[1][4]

-

Lupinus leucophyllus (Velvet Lupine): Known to contain anagyrine and other quinolizidine alkaloids.[2][4]

-

Lupinus latifolius (Broadleaf Lupine): Identified as a source of anagyrine.

-

Lupinus argenteus (Silvery Lupine): Contains a distinct profile of quinolizidine and piperidine alkaloids, including anagyrine in some cases.[3][4]

-

Lupinus polyphyllus (Bigleaf Lupine): While some selections have been analyzed and found to be free of anagyrine, others are known to contain it.[4][5]

-

Lupinus formosus : Noted for its piperidine alkaloid composition and its potential to induce crooked calf disease, which is linked to anagyrine.

It is crucial to note that even within a species known to produce anagyrine, individual plant populations may have varying levels of the alkaloid, with some containing non-teratogenic amounts.[1] Conversely, some species, such as sweet selections of Lupinus luteus, Lupinus angustifolius, and Lupinus albus, have been analyzed and found to be devoid of anagyrine.[5]

Quantitative Data on Anagyrine Content

The concentration of anagyrine in Lupinus species is a critical factor in assessing their potential toxicity. The following table summarizes quantitative data from various studies. It is important to consider that concentrations can vary based on the plant part, stage of growth, and environmental conditions.

| Lupinus Species | Plant Part | Anagyrine Concentration (g/kg dry matter) | Reference |

| Lupinus caudatus | Aerial parts | ≥ 1.44 | [1][3] |

| Lupinus sericeus | Aerial parts | Can exceed 1.44 | [1] |

| Lupinus leucophyllus | Plant material | Contains four major quinolizidine alkaloids including anagyrine | [2] |

| Lupinus argenteus | Not specified | Variable | [3] |

| Mountain Silvery Lupine | Seeds | 4.83 | [1] |

| Mt. Rose Lupine | Not specified | 10.27 | [3] |

Note: The concentration of 1.44 g/kg is often cited as the minimum teratogenic level.[1][3]

Experimental Protocols

The accurate quantification of anagyrine in plant material is essential for research and safety assessments. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation and Extraction

-

Sample Collection and Preparation: Collect the desired plant parts (e.g., leaves, stems, seeds). The samples should be dried to a constant weight and then finely ground to a homogenous powder to ensure representative sampling.[6]

-

Extraction:

-

Weigh approximately 0.250 g of the fine ground plant material into a suitable vessel.

-

Add 8 mL of 0.5 N HCl and sonicate for 30 minutes. Repeat this step.[6]

-

Centrifuge the mixture at 4000 rpm for 5 minutes and combine the supernatants.[6]

-

Adjust the pH of the combined supernatant to 10.0 with 1 N NaOH.[6]

-

Perform a liquid-liquid extraction three times with 20 mL of dichloromethane for each extraction.[6]

-

Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.

-

Analytical Quantification by GC-MS

-

Derivatization (if necessary): Depending on the specific GC column and conditions, derivatization may be required to improve the volatility and thermal stability of the alkaloids.

-

Instrumental Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Inject an aliquot of the sample into a GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 100°C, ramped up to approximately 300°C. The specific program should be optimized for the separation of quinolizidine alkaloids.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity and selectivity.

-

-

-

Quantification: Create a calibration curve using certified anagyrine standards. The concentration of anagyrine in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Analytical Quantification by HPLC-MS/MS

-

Instrumental Analysis:

-

Reconstitute the dried extract in a mobile phase-compatible solvent.

-

Inject an aliquot of the sample into an HPLC-MS/MS system.

-

High-Performance Liquid Chromatograph (HPLC) Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., ammonium formate and formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

-

Quantification: Similar to GC-MS, quantification is achieved by using a calibration curve prepared from certified anagyrine standards.

Visualizations

Quinolizidine Alkaloid Biosynthetic Pathway

The biosynthesis of anagyrine, like other quinolizidine alkaloids, begins with the amino acid L-lysine. The following diagram illustrates the initial steps of this pathway.

Caption: Initial steps of the quinolizidine alkaloid biosynthetic pathway.

Experimental Workflow for Anagyrine Analysis

The following diagram outlines the general workflow for the extraction and analysis of anagyrine from Lupinus species.

Caption: Workflow for anagyrine extraction and analysis.

References

- 1. repository.arizona.edu [repository.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 4. ars.usda.gov [ars.usda.gov]

- 5. The total alkaloid and anagyrine contents of some bitter and sweet selections of lupin species used as food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Anagyrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine is a tetracyclic quinolizidine alkaloid predominantly found in plants of the Lupinus (lupins) and Anagyris genera.[1] First isolated in 1885 from Anagyris foetida, it is a molecule of significant interest due to its potent teratogenic effects, notably causing "crooked calf disease" in livestock.[1] Its biological activity stems from its interaction with nicotinic and muscarinic acetylcholine receptors.[1][2] This document provides a comprehensive technical overview of anagyrine's chemical structure, absolute stereochemistry, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key workflows are visualized to support advanced research and drug development applications.

Chemical Structure and Properties

Anagyrine is a complex alkaloid built upon a tetracyclic quinolizidine core. This rigid structure incorporates a pyridone ring, which is crucial for its biological activity.

Molecular Structure:

-

Systematic IUPAC Name: (7R,14R,14aR)-1,3,4,6,7,13,14,14a-octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1][4]diazocin-11-one[2]

The molecule consists of four fused rings, designated A, B, C, and D. Ring A is a planar pyridone ring fused to a sofa-shaped ring B. Rings C and D adopt chair conformations with a cis-ring junction.[6]

| Identifier Type | Value |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molar Mass | 244.338 g/mol |

| CAS Number | 486-89-5 |

| InChI | InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 |

| SMILES | C1CCN2C[C@H]3C--INVALID-LINK--CN4C3=CC=CC4=O |

Table 1: Core Chemical Properties and Identifiers for Anagyrine.[1][2][3][4][5]

Stereochemistry and Absolute Configuration

The biological activity of anagyrine is intrinsically linked to its specific three-dimensional structure. The molecule possesses three stereogenic centers, leading to a defined absolute configuration.

The absolute configuration of anagyrine has been unambiguously determined through X-ray crystallography of its perchlorate salt.[6] The configuration of the chiral atoms is C-6R, C-8R, C-10R (based on the numbering in the crystallographic study) or (7R, 14R, 14aR) under IUPAC nomenclature.[2][6] This specific spatial arrangement is critical for its interaction with biological receptors. Its C-10 epimer is known as thermopsine.[6]

References

The Anagyrine Enigma: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine, a tetracyclic quinolizidine alkaloid (QA), is a secondary metabolite found in various plant species, notably within the genera Lupinus and Genista.[1] Its biological activities, including teratogenic effects, have prompted significant interest within the scientific and pharmaceutical communities.[2] Despite decades of research into the broader quinolizidine alkaloid pathway, the precise biosynthetic route to anagyrine remains an area of active investigation. This technical guide synthesizes the current understanding of anagyrine biosynthesis, presenting a framework for future research and drug development. We will delve into the proposed enzymatic steps, present available quantitative data, detail relevant experimental protocols, and visualize the biosynthetic and potential regulatory pathways.

The Core Quinolizidine Alkaloid Pathway: A Foundation for Anagyrine

The biosynthesis of all quinolizidine alkaloids originates from the amino acid L-lysine. The initial, well-characterized steps of the pathway are conserved across numerous plant species and provide the foundational precursors for the vast diversity of QA structures.[3]

The journey from L-lysine to the central tetracyclic QA core involves a series of enzymatic reactions:

-

Decarboxylation: L-lysine is decarboxylated to cadaverine by the enzyme L-lysine decarboxylase (LDC) .[3][4]

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination to 5-aminopentanal, a reaction catalyzed by a copper amine oxidase (CAO) . 5-aminopentanal then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[3]

-

Formation of the Quinolizidine Skeleton: Through a series of complex, and not fully elucidated, condensation and cyclization reactions, three molecules of cadaverine (via Δ¹-piperideine) are thought to ultimately form the tetracyclic quinolizidine core of alkaloids like lupanine and sparteine.[5][6]

The Anagyrine Branch: A Frontier of Alkaloid Biosynthesis

Anagyrine is an α-pyridone QA, and its formation is hypothesized to be a late-stage modification of a tetracyclic QA precursor, such as lupanine or sparteine.[1] The introduction of the α-pyridone ring is believed to occur through oxidative reactions, a common mechanism for structural diversification of alkaloids in plants.[7]

Key Enzymatic Players: The Cytochrome P450 Monooxygenases

The primary candidates for catalyzing the conversion of a tetracyclic QA precursor to anagyrine are cytochrome P450 monooxygenases (CYP450s) .[7] These enzymes are well-known for their role in the oxidation and subsequent structural modification of a wide array of secondary metabolites. While a specific CYP450 responsible for anagyrine biosynthesis has not yet been definitively identified, research on related QAs provides strong circumstantial evidence. For instance, a CYP450 from the CYP71 family has been implicated in the metabolism of sparteine in Lupinus angustifolius.

Quantitative Data on Anagyrine and Related Alkaloids

While kinetic data for the enzymatic reactions leading to anagyrine is not available, numerous studies have quantified the alkaloid profiles in various plant species. This data provides valuable insights into the relative abundance of anagyrine and its potential precursors.

| Plant Species | Tissue | Anagyrine Content (% of total alkaloids) | Lupanine Content (% of total alkaloids) | Sparteine Content (% of total alkaloids) | Reference |

| Lupinus mutabilis | Seeds | Minor component | High | High | [8] |

| Lupinus polyphyllus | Seeds | Not detected | Low | Not detected | [9] |

| Lupinus albus | Seeds | Not detected | High | Not detected | [9] |

| Genista spp. | Aerial Parts | Variable | Variable | Variable | [1] |

Note: The alkaloid profiles can vary significantly based on the specific cultivar, environmental conditions, and developmental stage of the plant.

Experimental Protocols

The elucidation of the anagyrine biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are crucial for advancing our understanding in this area.

Protocol 1: Extraction and Quantification of Anagyrine and Other Quinolizidine Alkaloids

This protocol describes a general method for the extraction and analysis of QAs from plant material using liquid chromatography-mass spectrometry (LC-MS).

1. Materials:

-

Freeze-dried and ground plant tissue

-

Extraction solvent: 80% methanol with 0.1% formic acid

-

LC-MS system (e.g., Agilent, Waters, Sciex)

-

Analytical standards for anagyrine, lupanine, sparteine, and other relevant QAs

2. Extraction Procedure:

-

Weigh approximately 100 mg of ground plant tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of extraction solvent.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1.5 mL of extraction solvent.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 500 µL of the initial mobile phase for LC-MS analysis.

3. LC-MS Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of anagyrine and other target alkaloids.

-

Quantification: Generate a standard curve for each analyte using analytical standards to determine the concentration in the plant extracts.

Protocol 2: Heterologous Expression and in vitro Assay of a Candidate Cytochrome P450

This protocol outlines the steps for expressing a candidate CYP450 gene in a heterologous system (e.g., yeast or E. coli) and performing an in vitro enzyme assay.[10]

1. Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae strain WAT11)

-

Yeast growth media (SD-Ura for selection, SG-Ura for induction)

-

Microsome isolation buffer

-

NADPH

-

Substrate (e.g., lupanine or sparteine)

-

LC-MS system for product analysis

2. Heterologous Expression:

-

Clone the full-length coding sequence of the candidate CYP450 gene into the yeast expression vector.

-

Transform the construct into competent yeast cells.

-

Select for transformants on SD-Ura medium.

-

Inoculate a liquid culture of SD-Ura and grow overnight.

-

Induce protein expression by transferring the cells to SG-Ura medium and incubating for 24-48 hours.

3. Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer.

4. Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, buffer, and the putative substrate (lupanine or sparteine).

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

-

Extract the products with the organic solvent.

-

Evaporate the solvent and reconstitute the residue for LC-MS analysis to identify the formation of anagyrine or other oxidized products.

Visualizing the Pathway and its Potential Regulation

To provide a clear visual representation of the complex biological processes involved, the following diagrams were generated using the DOT language for Graphviz.

Caption: Proposed biosynthetic pathway of anagyrine from L-lysine.

References

- 1. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 2. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of anagyrine as the probable teratogen by feeding trials | Scilit [scilit.com]

- 3. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 4. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Determination of quinolizidine alkaloids in different Lupinus species by NACE using UV and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Research of Anagyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various plant species, most notably in the genus Lupinus (lupines) and Anagyris foetida.[1] Historically, it has been the subject of significant scientific scrutiny due to its profound teratogenic effects in livestock, causing a condition commonly known as "crooked calf disease."[1][2] This guide provides a comprehensive overview of the discovery, historical research, chemical properties, and biological activities of anagyrine, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and Historical Context

Anagyrine was first isolated in 1885 by French biologists Hardy and Gallois from the plant Anagyris foetida, from which it derives its name.[1] The plant, also known as "stinking bean trefoil," is a toxic shrub native to the Mediterranean and has a history of use in folk medicine.[1]

For decades, the toxic properties of certain Lupinus species were recognized, particularly in the western United States, where they are common range plants.[1] However, the specific causative agent of the associated birth defects in cattle remained elusive. In 1939, James Fitton Couch identified the alkaloid in Lupinus laxiflorus, marking the first isolation of anagyrine from a lupine species.

A pivotal moment in anagyrine research came in 1973 when Richard F. Keeler established the direct link between anagyrine and crooked calf disease.[1] Subsequent feeding trials with alkaloid extracts from teratogenic lupins confirmed that anagyrine was the primary teratogen responsible for the congenital deformities observed in calves.[3][4][5] The severity of the malformations was found to be directly related to the concentration of anagyrine in the ingested plant material.[3][4]

Chemical and Physical Properties

Anagyrine is a tetracyclic quinolizidine alkaloid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₀N₂O | [1][6] |

| Molar Mass | 244.338 g/mol | [1][6] |

| CAS Number | 486-89-5 | [1][6] |

| IUPAC Name | (7R,7aR,14R)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e][1][7]diazocin-4-one | [1] |

| Synonyms | Rhombinine, Monolupine | [1][6] |

| Appearance | - | |

| Solubility | Soluble in DMSO and Methanol | [7] |

| UV max | 235, 311 nm | [7] |

Quantitative Bioactivity Data

Anagyrine's biological effects are primarily mediated through its interaction with acetylcholine receptors. The following table summarizes key quantitative data from various in vitro studies.

| Assay | System/Cell Line | Parameter | Value (µM) | Reference |

| Radioligand Binding Assay | Pig brain membranes (muscarinic receptors) | IC₅₀ | 132 | [1][7] |

| Radioligand Binding Assay | Pig brain membranes (nicotinic receptors) | IC₅₀ | 2,096 | [1][7] |

| Cell Proliferation Assay | TE 671 (human rhabdomyosarcoma) | EC₅₀ | 18.1 | [7] |

| Cell Proliferation Assay | SH-SY5Y (human neuroblastoma) | EC₅₀ | 19.1 | [7] |

| nAChR Activation Assay | SH-SY5Y cells | EC₅₀ | 4.2 | [1][7] |

| nAChR Activation Assay | TE-671 cells | EC₅₀ | 231 | [1][7] |

| nAChR Desensitization Assay | SH-SY5Y cells | DC₅₀ | 6.9 | [1][7] |

| nAChR Desensitization Assay | TE-671 cells | DC₅₀ | 139 | [1][7] |

Mechanism of Action and Signaling Pathways

The teratogenic effects of anagyrine are attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), leading to prolonged fetal immobilization during critical periods of gestation.[1] This lack of movement results in congenital deformities such as arthrogryposis (flexed joints), torticollis (twisted neck), scoliosis (curved spine), and cleft palate.[1]

Anagyrine acts as a partial agonist at nAChRs, meaning it binds to and activates the receptor but with lower efficacy than the endogenous agonist, acetylcholine.[1] More significantly, anagyrine is a potent desensitizer of nAChRs.[1][7] This desensitization leads to a prolonged state where the receptor is unresponsive to further stimulation, effectively blocking neuromuscular transmission.

The following diagram illustrates the proposed signaling pathway of anagyrine at the neuromuscular junction.

Caption: Anagyrine's interaction with the nicotinic acetylcholine receptor.

Experimental Protocols

This section details the methodologies for key experiments in anagyrine research.

Isolation and Characterization of Anagyrine

Objective: To isolate and purify anagyrine from Lupinus plant material for subsequent analysis.

Methodology:

-

Extraction:

-

Dried and ground Lupinus plant material is homogenized.

-

The homogenate is extracted with 0.5 N HCl in a sonicator for 30 minutes.

-

The mixture is centrifuged, and the acidic supernatant containing the alkaloids is collected.

-

The pH of the supernatant is adjusted to approximately 10 with NaOH.

-

The alkaloids are then extracted from the basified aqueous solution using an organic solvent such as dichloromethane.

-

-

Purification:

-

The crude alkaloid extract is subjected to column chromatography on silica gel.

-

A solvent system of increasing polarity, such as a chloroform-methanol-ammonium hydroxide gradient, is used for elution.

-

Fractions are collected and monitored by thin-layer chromatography (TLC), with visualization using Dragendorff's reagent.

-

Fractions containing anagyrine are combined and may be further purified by preparative TLC.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the isolated compound. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used for complete assignment of proton and carbon signals.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and molecular formula of anagyrine.

-

The following diagram outlines the general workflow for the isolation and characterization of anagyrine.

Caption: Workflow for anagyrine isolation and characterization.

Radioligand Binding Assay for Acetylcholine Receptors

Objective: To determine the binding affinity of anagyrine for muscarinic and nicotinic acetylcholine receptors.

Methodology:

-

Membrane Preparation:

-

Pig brain tissue, rich in acetylcholine receptors, is homogenized in an ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]quinuclidinyl benzilate for muscarinic receptors, [³H]epibatidine for nicotinic receptors) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled anagyrine are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand (e.g., atropine for muscarinic, nicotine for nicotinic receptors).

-

The reaction is incubated to equilibrium.

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of anagyrine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Cell-Based Assays: Proliferation and Receptor Desensitization

Objective: To assess the effect of anagyrine on cell proliferation and to quantify its ability to desensitize nicotinic acetylcholine receptors.

Cell Lines:

-

SH-SY5Y: A human neuroblastoma cell line that endogenously expresses autonomic-type nAChRs.

-

TE-671: A human rhabdomyosarcoma cell line that expresses fetal muscle-type nAChRs.

Methodology for Cell Proliferation Assay:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with various concentrations of anagyrine.

-

After a defined incubation period (e.g., 24-48 hours), cell viability or proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.

-

The effective concentration of anagyrine that inhibits cell proliferation by 50% (EC₅₀) is calculated.

Methodology for nAChR Desensitization Assay:

-

Cells are plated in a 96-well plate.

-

The cells are exposed to varying concentrations of anagyrine for a set period.

-

A fixed concentration of acetylcholine (ACh) is then added to stimulate the nAChRs.

-

The cellular response (e.g., change in membrane potential) is measured using a fluorescent membrane potential-sensing dye.

-

The concentration of anagyrine that causes a 50% reduction in the ACh-induced response (DC₅₀) is determined.[1][7]

Biosynthesis of Anagyrine

Anagyrine is a quinolizidine alkaloid derived from the amino acid L-lysine. The biosynthetic pathway involves several enzymatic steps.

The following diagram illustrates the key steps in the biosynthesis of anagyrine.

Caption: Simplified biosynthetic pathway of anagyrine from L-lysine.

Conclusion and Future Directions

The discovery and subsequent research on anagyrine have provided valuable insights into the mechanisms of teratogenesis and the pharmacology of quinolizidine alkaloids. The identification of anagyrine as the causative agent of crooked calf disease has had significant implications for livestock management and the agricultural industry.

For drug development professionals, the potent and selective interaction of anagyrine with nicotinic acetylcholine receptors, particularly its desensitizing properties, may offer a scaffold for the design of novel therapeutic agents targeting nAChR-related disorders. However, its inherent toxicity necessitates careful structural modification to separate the desired pharmacological activity from its adverse effects.

Future research should focus on elucidating the precise molecular interactions between anagyrine and the nAChR binding pocket to guide the rational design of safer analogs. Further investigation into the downstream signaling consequences of prolonged nAChR desensitization in different neuronal and non-neuronal cell types could also uncover new therapeutic opportunities. Additionally, a more detailed understanding of the enzymatic machinery involved in anagyrine biosynthesis could open avenues for biotechnological approaches to mitigate its presence in livestock forage.

References

- 1. researchgate.net [researchgate.net]

- 2. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the interaction of nicotinic acetylcholine receptors with the cytoskeleton by agrin-activated protein tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Stereochemical study of anagyrine‐type quinolizidine alkaloids by 15N and 2D NMR spectroscopy | Scilit [scilit.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Anagyrine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quinolizidine alkaloid Anagyrine, detailing its core physical and chemical properties, spectroscopic data, established experimental protocols for its isolation and analysis, and its known biological activities.

Introduction

Anagyrine (also known as Rhombinine or Monolupine) is a tetracyclic quinolizidine alkaloid first isolated in 1885 from Anagyris foetida, a toxic shrub native to the Mediterranean region.[1] It is also found in numerous species of the plant genus Lupinus (lupins).[1] Anagyrine is of significant interest to researchers due to its notable teratogenic properties, being the primary causative agent of "crooked calf disease" in cattle when ingested by pregnant cows during specific gestational periods.[1] Its unique structure and biological activity, particularly its interaction with acetylcholine receptors, make it a subject of study in toxicology, pharmacology, and natural product chemistry.[1][2]

Physical and Chemical Properties

Anagyrine presents as a pale yellow, glassy substance.[3] It is soluble in a range of common laboratory solvents, including water, alcohol, chloroform, methanol, and DMSO, but shows limited solubility in ether and benzene.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₂O | [1][3][5][6] |

| Molar Mass | 244.338 g·mol⁻¹ | [1][5][6] |

| Appearance | Pale yellow glass | [3] |

| Density | 1.22 ± 0.1 g/mL | [1] |

| Boiling Point | 210-215 °C at 4 mmHg; 260-270 °C at 12 mmHg | [3] |

| Melting Point | Not available for free base. Hydrochloride trihydrate: 235-236 °C (296 °C when dry) | [3] |

| Solubility | Soluble in water, alcohol, chloroform, methanol, DMSO. Slightly soluble in ether, benzene. | [2][3][4] |

| Optical Rotation [α]D²⁵ | -168° (c = 4.8 in ethanol) | [3] |

| CAS Number | 486-89-5 | [1][2][3] |

Spectroscopic Data

The structural elucidation and quantification of Anagyrine rely on various spectroscopic techniques. High-resolution mass spectrometry confirms its molecular formula, and UV spectroscopy shows characteristic absorbance maxima.[2][6] While detailed ¹H and ¹³C NMR data have been published, specific chemical shift assignments are proprietary or not available in public databases. Researchers are directed to the cited literature for in-depth NMR analysis.

| Spectroscopic Technique | Data | Source(s) |

| UV-Vis (λmax) | 235, 311 nm | [2] |

| High-Resolution Mass Spectrometry | m/z 244.1674 [M+H]⁺ | [6] |

| ¹H and ¹³C NMR | Detailed chemical shifts have been determined and published. See Liu, Z. et al., Magnetic Resonance in Chemistry (1991). | [6] |

Experimental Protocols

4.1. Isolation of Anagyrine from Anagyris foetida

The following protocol outlines a standard method for the extraction and purification of total alkaloids, including Anagyrine, from plant material.

Step 1: Plant Material Preparation and Defatting

-

Dry and powder the leaves and stems of Anagyris foetida.

-

Defat the powdered material using petroleum ether (60-80°C) to remove lipids and other nonpolar compounds.[1]

Step 2: Methanolic Extraction

-

Exhaustively extract the defatted powder with methanol (MeOH) using a Soxhlet apparatus.

-

Evaporate the methanolic extract under reduced pressure at 40°C to yield a semisolid residue.[1]

Step 3: Acid-Base Extraction for Alkaloid Enrichment

-

Dissolve the residue in chloroform (CHCl₃) and extract it exhaustively with a 2% citric acid solution. The alkaloids will move into the acidic aqueous phase.

-

Combine the acidic aqueous extracts and render them alkaline (pH 8-9) using ammonium hydroxide (NH₄OH).

-

Extract the alkaloids from the basified aqueous solution three times with CHCl₃.

-

Combine the CHCl₃ extracts and evaporate under reduced pressure to yield the crude total alkaloid mixture.[7]

Step 4: Chromatographic Purification

-

Apply the crude alkaloid extract to a silica gel column.

-

Elute the column with a gradient of increasing methanol in dichloromethane (e.g., 2% MeOH/CH₂Cl₂) or using a solvent system such as ethyl acetate-toluene-diethylamine.[7]

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) to isolate individual alkaloids, including Anagyrine.

Below is a workflow diagram illustrating the isolation process.

4.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of Anagyrine in plant extracts and biological samples.[8]

Sample Preparation:

-

Extract alkaloids from the finely ground plant material or biological matrix using an appropriate solvent (e.g., methanol or via acid-base extraction).

-

Concentrate the extract and, if necessary, derivatize to improve volatility, although many quinolizidine alkaloids can be analyzed directly.

Representative GC-MS Conditions:

-

Column: HP-5-ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]

-

Inlet Temperature: 300 °C.[9]

-

Injection Mode: Splitless.

-

Oven Program: Initial temperature of 50°C, hold for 1 min, then ramp up to 320°C at 10°C/min, and hold for 2 min.[9]

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40–600.[9]

-

Temperatures: MS source at 230°C, quadrupole at 150°C.[9]

Anagyrine is identified by its characteristic retention time and mass spectrum compared to a purified standard.

Biological Activity and Signaling Pathways

Anagyrine's primary biological effect is teratogenicity, causing skeletal malformations in developing fetuses.[1] The underlying mechanism is believed to be the sedation of the fetus, which limits movement during critical periods of development.[1]

Mechanism of Action: The molecular structure of Anagyrine allows it to interact with both nicotinic and muscarinic acetylcholine receptors (nAChR and mAChR).[1][2] It is thought to act as an acetylcholine agonist, though its binding affinity is significantly stronger for muscarinic receptors (IC₅₀ = 132 µM) than for nicotinic receptors (IC₅₀ = 2,096 µM).[1][2] More specifically, Anagyrine acts as a partial agonist and a potent desensitizer of nAChRs, a mechanism that may directly contribute to the inhibition of fetal movement.[2][6] This desensitization occurs directly, without the need for metabolic activation of the molecule.[6] Anagyrine has also been shown to inhibit the proliferation of certain cancer cell lines, including TE 671 and SH-SY5Y cells.[2]

The diagram below illustrates the proposed interaction of Anagyrine at the cholinergic synapse.

References

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. scilit.com [scilit.com]

- 7. hmdb.ca [hmdb.ca]

- 8. NMR Tables [chemdata.r.umn.edu]

- 9. spectrabase.com [spectrabase.com]

Anagyrine: A Technical Guide for Researchers

An in-depth guide on the chemical properties, biological activity, and experimental methodologies related to the quinolizidine alkaloid, anagyrine.

This technical guide provides a comprehensive overview of anagyrine, a naturally occurring quinolizidine alkaloid. It is intended for researchers, scientists, and drug development professionals interested in its chemical characteristics, mechanism of action, and relevant experimental protocols.

Core Data

Anagyrine is a tetracyclic lupine alkaloid with known teratogenic effects. Below are its fundamental chemical identifiers and properties.

| Parameter | Value | Reference |

| CAS Number | 486-89-5 | |

| Molecular Formula | C₁₅H₂₀N₂O | |

| Molecular Weight | 244.33 g/mol | |

| Synonyms | Monolupine, Rhombinine |

Biological Activity and Mechanism of Action

Anagyrine's biological effects are primarily attributed to its interaction with cholinergic receptors. It has been identified as a partial agonist and a potent desensitizer of nicotinic acetylcholine receptors (nAChR).[1][2] This interaction is believed to be the underlying cause of its teratogenic effects, particularly "crooked calf disease," by inhibiting fetal movement.[1]

Studies have shown that anagyrine can directly desensitize nAChRs without the need for metabolic activation.[1][2] Its activity has been characterized in cell lines such as SH-SY5Y, which express autonomic nAChRs, and TE-671, which express fetal muscle-type nAChRs.[1][2] In these systems, anagyrine acts as a partial agonist, with varying efficacy and potency depending on the receptor subtype.[1][2]

The teratogenic activity of anagyrine is linked to its ability to cross the placental barrier and reduce fetal movement during critical periods of gestation.[3][4] Ingestion of plants containing anagyrine, such as certain species of Lupinus, by pregnant livestock can lead to skeletal abnormalities and cleft palate in the offspring.[4]

Experimental Protocols

This section details key experimental methodologies for the study of anagyrine.

Extraction and Quantification of Anagyrine from Lupinus spp.

This protocol outlines a general procedure for the extraction and analysis of anagyrine from plant material.

Materials:

-

Dried and ground Lupinus seeds or plant material

-

0.5 N Hydrochloric acid (HCl)

-

5 N Sodium hydroxide (NaOH)

-

Dichloromethane

-

Centrifuge and tubes

-

Sonicator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Weigh a known amount of finely ground plant material (e.g., 1 gram) and suspend it in 10 mL of 0.5 N HCl.[5]

-

Stir the mixture for 30 minutes at room temperature.[5]

-

Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.[5]

-

Collect the supernatant. For quantitative analysis, the pellet can be re-extracted with 0.5 N HCl and centrifuged again.[5]

-

Pool the supernatants and adjust the pH to 12 with 5 N NaOH.[5]

-

Extract the alkaloids using solid-phase extraction or by partitioning with an organic solvent like dichloromethane.[5][6]

-

Analyze the extracted alkaloids by GC-MS to identify and quantify anagyrine.[5]

Cell Culture of SH-SY5Y and TE-671 Cell Lines

These cell lines are commonly used to study the effects of anagyrine on nicotinic acetylcholine receptors.

General Cell Culture Maintenance:

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO₂.[7][8]

-

Subculturing: Passage cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach using a suitable reagent (e.g., Trypsin-EDTA), neutralize, centrifuge, and resuspend in fresh medium for plating.[8]

Thawing Cryopreserved Cells:

-

Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium.

-

Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant.[8]

-

Resuspend the cell pellet in fresh growth medium and transfer to a culture flask.[8]

-

Allow cells to attach and recover for at least 24 hours before any experimental use.[7]

Nicotinic Acetylcholine Receptor Activity Assay

This assay measures the effect of anagyrine on nAChR function using a membrane potential-sensing dye.

Materials:

-

SH-SY5Y or TE-671 cells cultured in 96-well plates

-

Anagyrine solutions of varying concentrations

-

Acetylcholine (ACh) solution

-

Membrane potential-sensing dye (e.g., a fluorescent dye that reports changes in cell membrane potential)

-

Plate reader capable of measuring fluorescence

Procedure:

-

Plate SH-SY5Y or TE-671 cells in a 96-well plate and culture until they form a confluent monolayer.

-

Expose the cells to various concentrations of anagyrine (e.g., in log₁₀ molar increments from 10 nM to 100 µM) for a defined period.[1]

-

Following incubation with anagyrine, add a fixed concentration of acetylcholine (e.g., 10 µM for SH-SY5Y and 1 µM for TE-671) to stimulate the nAChRs.[1]

-

Measure the change in fluorescence of the membrane potential-sensing dye using a plate reader. The fluorescence intensity correlates with the change in membrane potential upon receptor activation.

-

To assess desensitization, compare the response to acetylcholine in the presence and absence of anagyrine. A reduced response in the presence of anagyrine indicates desensitization.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action of anagyrine and a general experimental workflow.

Caption: Proposed mechanism of anagyrine at the neuromuscular junction.

Caption: General experimental workflow for anagyrine research.

References

- 1. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. TE-671 Cells [cytion.com]

- 8. Cell culture and maintenance protocol | Abcam [abcam.com]

The Enantioselective Biological Activity of Anagyrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagyrine is a quinolizidine alkaloid found in various species of the Lupinus genus, commonly known as lupines. It is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-anagyrine and (-)-anagyrine. The naturally occurring form, (-)-anagyrine, has been identified as a potent teratogen, responsible for "crooked calf disease" in livestock that consume lupines during specific periods of gestation. This technical guide provides an in-depth analysis of the biological activity of anagyrine enantiomers, with a focus on their interaction with acetylcholine receptors, the primary mechanism implicated in their toxicity. Due to a significant lack of available research on the biological effects of (+)-anagyrine, this document will primarily focus on the well-documented activities of the naturally occurring (-)-anagyrine. The conspicuous absence of data on the (+)-enantiomer strongly suggests it may be biologically inert or possess significantly lower activity.

Differential Biological Activity of Anagyrine Enantiomers

An extensive review of the scientific literature reveals a significant disparity in the available data regarding the biological activities of the anagyrine enantiomers. The vast majority of research has focused on the naturally occurring (-)-anagyrine due to its established teratogenic effects.

(-)-Anagyrine: This enantiomer is a known teratogen, causing skeletal deformities in the developing fetus. Its primary mechanism of action is believed to be the interaction with nicotinic acetylcholine receptors (nAChRs), leading to a reduction in fetal movement.

(+)-Anagyrine: There is a notable absence of published data on the biological activity of (+)-anagyrine. This lack of information suggests that the (+)-enantiomer may be biologically inactive or exhibit significantly lower potency compared to its (-)-counterpart. Stereoselectivity is a common phenomenon in pharmacology, where one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Quantitative Data for (-)-Anagyrine Activity

The biological activity of (-)-anagyrine has been quantified in cell-based assays, primarily focusing on its interaction with different subtypes of nicotinic acetylcholine receptors. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Receptor Subtype | Value (µM) | Reference |

| EC50 | SH-SY5Y | Autonomic nAChRs | 4.2 | [1] |

| TE-671 | Fetal muscle-type nAChRs | 231 | [1] | |

| DC50 | SH-SY5Y | Autonomic nAChRs | 6.9 | [1] |

| TE-671 | Fetal muscle-type nAChRs | 139 | [1] |

Table 1: Potency of (-)-Anagyrine at Nicotinic Acetylcholine Receptors

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency. DC50 (Half maximal desensitizing concentration) is the concentration of an agonist that causes 50% desensitization of the receptor response.

| Cell Line | Receptor Subtype | Rank Order of Potency | Reference |

| TE-671 | Fetal muscle-type nAChR | anabaseine > (+)-anabasine > (-)-anabasine > (±)-anabasine > anagyrine > (-)-coniine > (±)-coniine > (+)-coniine > (±)-ammodendrine > (+)-ammodendrine | [2] |

| SH-SY5Y | Autonomic nAChR | anabaseine > (+)-anabasine > (-)-coniine > (+)-coniine > (+)-ammodendrine > anagyrine > (-)-anabasine > (±)-coniine > (±)-anabasine > (-)-ammodendrine | [2] |

Table 2: Comparative Potency of (-)-Anagyrine and Other Teratogenic Alkaloids

Experimental Protocols

The quantitative data presented above were primarily generated using membrane potential assays in cultured cell lines. Below is a detailed description of the typical methodology.

Cell Culture and Maintenance

-

Cell Lines:

-

SH-SY5Y: A human neuroblastoma cell line that endogenously expresses autonomic nicotinic acetylcholine receptors.

-

TE-671: A human rhabdomyosarcoma cell line that expresses the fetal muscle-type nicotinic acetylcholine receptor.

-

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is specific to the cell line and is supplemented with fetal bovine serum and antibiotics. For assays, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.[3]

Membrane Potential Assay

This assay measures changes in the electrical potential across the cell membrane upon receptor activation.

-

Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. When a nAChR agonist binds to the receptor, it opens the ion channel, leading to an influx of positive ions (e.g., Na+, Ca2+) and depolarization of the cell membrane. This change in potential alters the fluorescence of the dye, which can be measured using a fluorescence imaging plate reader (FLIPR).

-

Procedure:

-

Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the experiment, the culture medium is removed, and the cells are incubated with a loading buffer containing the membrane potential-sensitive dye. This incubation is typically carried out for 45-60 minutes at 37°C or room temperature.[3][4]

-

Compound Addition: The microplate is then placed in a FLIPR instrument. Test compounds, such as (-)-anagyrine, are added to the wells, and the fluorescence is monitored in real-time.

-

Data Acquisition: The fluorescence intensity is measured before and after the addition of the compound to determine the agonist effect (activation). To measure the desensitizing effect, a subsequent addition of a known nAChR agonist (e.g., acetylcholine) is performed, and the resulting fluorescence change is measured.

-

Data Analysis: The change in fluorescence is used to calculate the EC50 and DC50 values.

-

Signaling Pathways and Mechanisms

The primary mechanism of action for (-)-anagyrine's teratogenicity is its effect on nicotinic acetylcholine receptors, leading to a reduction in fetal movement.

Caption: Proposed mechanism of (-)-anagyrine-induced teratogenicity.

The binding of (-)-anagyrine to nAChRs, particularly the fetal muscle subtype, initially causes membrane depolarization and muscle contraction. However, prolonged activation leads to receptor desensitization, a state where the receptor no longer responds to the agonist. This sustained desensitization results in a lack of fetal movement, which is critical for normal musculoskeletal development. The absence of movement during key gestational periods leads to the characteristic skeletal deformities of crooked calf disease.

Experimental and Logical Workflows

The investigation of anagyrine's biological activity typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: General experimental workflow for assessing anagyrine's biological activity.

Conclusion

The biological activity of anagyrine is highly enantioselective, with the naturally occurring (-)-enantiomer being a potent teratogen. Its mechanism of action is primarily attributed to its interaction with nicotinic acetylcholine receptors, leading to receptor desensitization and subsequent inhibition of fetal movement. Quantitative data from cell-based assays have established the potency of (-)-anagyrine at different nAChR subtypes. In stark contrast, there is a significant lack of data on the biological activity of (+)-anagyrine, strongly suggesting it is the inactive enantiomer. Further research is warranted to definitively characterize the pharmacological profile of (+)-anagyrine and to explore the potential for developing antagonists to mitigate the toxic effects of (-)-anagyrine in livestock. A deeper understanding of the downstream signaling pathways activated by (-)-anagyrine at nAChRs would also provide valuable insights into its teratogenic mechanisms.

References

- 1. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

Anagyrine's Interaction with Acetylcholine Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagyrine, a quinolizidine alkaloid found in various Lupinus species, is a known teratogen, primarily causing musculoskeletal deformities in livestock. Its toxic effects are largely attributed to its interaction with acetylcholine receptors (AChRs), leading to a disruption of normal neuromuscular function. This technical guide provides a comprehensive overview of the mechanism of action of anagyrine on both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Anagyrine's teratogenicity is linked to its ability to cross the placental barrier and interfere with fetal movement. This interference is primarily mediated by its effects on the cholinergic system, a critical component of neuromuscular signaling. Anagyrine acts as a partial agonist and a potent desensitizer of nAChRs, while also exhibiting inhibitory effects on mAChRs. Understanding the nuances of these interactions at a molecular level is crucial for toxicology, drug development, and the management of livestock exposed to anagyrine-containing plants.

Quantitative Analysis of Anagyrine's Activity at Acetylcholine Receptors

The following tables summarize the currently available quantitative data on the interaction of anagyrine with nAChRs and mAChRs.

Table 1: Anagyrine Activity at Nicotinic Acetylcholine Receptors (nAChRs)

| Cell Line | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| SH-SY5Y | Autonomic (predominantly α3β4) | Membrane Potential Assay | EC₅₀ (Partial Agonist) | 4.2 | [1][2] |

| SH-SY5Y | Autonomic (predominantly α3β4) | Membrane Potential Assay | DC₅₀ (Desensitization) | 6.9 | [1][2] |

| TE-671 | Fetal Muscle-type (α1)₂(β1)γδ | Membrane Potential Assay | EC₅₀ (Partial Agonist) | 231 | [1][2] |

| TE-671 | Fetal Muscle-type (α1)₂(β1)γδ | Membrane Potential Assay | DC₅₀ (Desensitization) | 139 | [1][2] |

Table 2: Anagyrine Activity at Muscarinic Acetylcholine Receptors (mAChRs)

| Receptor Source | Assay Type | Parameter | Value (µM) | Reference |

| Not Specified | Radioligand Binding Assay | IC₅₀ | 132 | [3] |

Mechanism of Action at Nicotinic Acetylcholine Receptors

Anagyrine demonstrates a dual action on nAChRs: it acts as a partial agonist, causing a suboptimal activation of the receptor, and subsequently leads to receptor desensitization, rendering it unresponsive to the endogenous agonist, acetylcholine. This is particularly relevant at the neuromuscular junction and in autonomic ganglia.

Partial Agonism and Desensitization

Anagyrine's partial agonism means it binds to the acetylcholine binding site on the nAChR but elicits a smaller conformational change compared to a full agonist like acetylcholine. This results in a reduced ion influx and a weaker depolarization of the cell membrane.[1][2] Following this initial activation, anagyrine potently induces a state of desensitization, where the receptor remains in a closed, agonist-bound state, unable to be further activated.[1][2] This prolonged inactivation of nAChRs is a key factor in its toxic effects, particularly the inhibition of fetal movement.[4][5]

Receptor Subtype Selectivity

Studies on SH-SY5Y cells, which predominantly express autonomic nAChR subtypes like α3β4, and TE-671 cells, which express the fetal muscle-type nAChR ((α1)₂(β1)γδ), reveal that anagyrine is a more potent partial agonist and desensitizer at the autonomic receptor subtype.[1][2][4][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of anagyrine with acetylcholine receptors.

Membrane Potential Assay using FLIPR

This protocol is based on the methodology used to determine the EC₅₀ and DC₅₀ values of anagyrine.[1][2]

Objective: To measure changes in cell membrane potential in response to anagyrine application, assessing its agonist and desensitizing properties.

Materials:

-

SH-SY5Y or TE-671 cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well or 384-well black-walled, clear-bottom cell culture plates

-

FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

-

Anagyrine stock solution

-

Acetylcholine (ACh) stock solution

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Plating:

-

Seed SH-SY5Y or TE-671 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions.

-

Remove the cell culture medium from the plates and add the dye solution to each well.

-

Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of anagyrine in the assay buffer in a separate compound plate.

-

For desensitization experiments, prepare a plate with a fixed concentration of acetylcholine.

-

-

FLIPR Assay:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

For agonist activity (EC₅₀ determination):

-

Establish a baseline fluorescence reading for each well.

-

Add the anagyrine dilutions to the cell plate and monitor the change in fluorescence over time. The increase in fluorescence corresponds to membrane depolarization.

-

-

For desensitization activity (DC₅₀ determination):

-

First, add the anagyrine dilutions to the cell plate and incubate for a set period (e.g., 5-15 minutes).

-

Then, add a fixed concentration of acetylcholine to all wells and measure the subsequent fluorescence response. A reduced response in the presence of anagyrine indicates desensitization.

-

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Plot the ΔF against the log of the anagyrine concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and DC₅₀ values.

-

Experimental workflow for the FLIPR membrane potential assay.

Radioligand Binding Assay (Generic Protocol)

Objective: To determine the binding affinity (Ki or IC₅₀) of anagyrine for specific acetylcholine receptor subtypes.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor subtype.

-

Radiolabeled ligand (e.g., [³H]epibatidine for nAChRs, [³H]N-methylscopolamine for mAChRs).

-

Unlabeled anagyrine.

-

Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like nicotine or atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of unlabeled anagyrine.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of anagyrine.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific competitor).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Calculate the specific binding at each anagyrine concentration and determine the IC₅₀ value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Imaging Assay (Generic Protocol)

Objective: To measure changes in intracellular calcium concentration following the application of anagyrine.

Materials:

-

Cells expressing the target acetylcholine receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

-

Anagyrine stock solution.

-

Fluorescence microscope or a plate reader with fluorescence capabilities.

Procedure:

-

Plate cells on glass coverslips or in a multi-well plate.

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Establish a baseline fluorescence reading.

-

Apply anagyrine to the cells and record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.

-

Analyze the fluorescence traces to determine the magnitude and kinetics of the calcium response.

Acetylcholinesterase Inhibition Assay (Generic Protocol)

Objective: To determine if anagyrine inhibits the activity of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine.

Materials:

-

Purified acetylcholinesterase (AChE).

-

Acetylthiocholine (substrate).

-

DTNB (Ellman's reagent).

-

Anagyrine stock solution.

-

Spectrophotometer.

Procedure:

-

In a multi-well plate, combine AChE and varying concentrations of anagyrine and incubate.

-

Add the substrate, acetylthiocholine, and DTNB to initiate the reaction.

-

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow product.

-

Measure the rate of color change at 412 nm using a spectrophotometer.

-

Calculate the percentage of AChE inhibition for each anagyrine concentration and determine the IC₅₀ value if applicable.

Signaling Pathways

The interaction of anagyrine with acetylcholine receptors can trigger downstream signaling cascades. While specific studies on anagyrine's impact on these pathways are limited, the known signaling mechanisms of nAChRs and mAChRs provide a framework for potential effects.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺). The resulting membrane depolarization can activate voltage-gated calcium channels, further increasing intracellular calcium. This rise in intracellular calcium can activate various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway , which is known to be involved in cell survival and neuroprotection.[7]

Potential nAChR signaling pathway activated by anagyrine.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). Depending on the subtype (M1-M5), they couple to different G-proteins and activate distinct signaling pathways. For instance, M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Anagyrine's inhibitory action on mAChRs would be expected to antagonize these pathways.

Inhibitory effect of anagyrine on mAChR signaling pathways.

Logical Framework of Anagyrine's Mechanism of Action

The following diagram illustrates the logical flow of anagyrine's interaction with acetylcholine receptors, leading to its ultimate physiological effect.

Logical flow of anagyrine's mechanism of action.

Conclusion and Future Directions

Anagyrine's primary mechanism of action involves the partial agonism and subsequent desensitization of nicotinic acetylcholine receptors, with a more pronounced effect on autonomic subtypes. It also exhibits inhibitory activity at muscarinic receptors. While current data provides a solid foundation, further research is needed to fully elucidate its pharmacological profile. Specifically, future studies should focus on:

-

Quantitative Binding Affinities: Determining the Ki values of anagyrine for all nAChR and mAChR subtypes through comprehensive radioligand binding assays.

-

Electrophysiological Characterization: Utilizing patch-clamp techniques to investigate the effects of anagyrine on the ion channel properties of nAChRs in greater detail.

-

Allosteric Modulation: Screening for any potential allosteric modulatory effects of anagyrine on acetylcholine receptors.

-

Downstream Signaling: Investigating the specific impact of anagyrine on intracellular signaling cascades, such as the PI3K/Akt, cAMP, and IP₃ pathways.

A more complete understanding of anagyrine's mechanism of action will not only aid in the management of its toxicity in livestock but also provide valuable insights into the structure-function relationships of acetylcholine receptors, potentially informing the design of novel therapeutic agents.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 3. Nicotinic modulation of gene expression in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Nicotinic Acetylcholine Receptors Expressed by Cells of the SH-SY5Y Human Neuroblastoma Clonal Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. device.report [device.report]

- 6. A muscle acetylcholine receptor is expressed in the human cerebellar medulloblastoma cell line TE671 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Teratogenic effects of Anagyrine in livestock

An In-depth Technical Guide on the Teratogenic Effects of Anagyrine in Livestock

Introduction

Anagyrine is a quinolizidine alkaloid identified as a potent teratogen responsible for significant economic losses in the livestock industry.[1][2][3] First isolated in 1885 from Anagyris foetida, this compound is notably present in numerous species of the plant genus Lupinus (lupines), which are prevalent on rangelands in western North America.[1][4] Ingestion of anagyrine-containing lupines by pregnant livestock, particularly cattle, during specific periods of gestation can lead to a constellation of birth defects collectively known as "crooked calf disease".[3][5][6] This condition is characterized by severe skeletal malformations and cleft palate.[1][7]

The study of plant-induced teratogenesis in livestock, such as that caused by anagyrine, provides a valuable animal model for understanding developmental biology and the mechanisms underlying certain human congenital conditions.[2] This technical guide offers a comprehensive overview of the teratogenic effects of anagyrine, targeting an audience of researchers, scientists, and drug development professionals. It details the mechanism of action, susceptible species, clinical signs, quantitative exposure data, and key experimental protocols used in its study.

Mechanism of Teratogenicity: Inhibition of Fetal Movement

The primary mechanism by which anagyrine exerts its teratogenic effects is through the inhibition of normal fetal movement in utero.[1][3][5][6] The developing fetus requires periodic movement for the proper formation of the musculoskeletal system. When fetal activity is suppressed for extended periods during critical developmental windows, it can result in fixed, abnormal positioning and subsequent growth deformities.[1][4]

Anagyrine's effect is mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[8] Initially, it was hypothesized that anagyrine required metabolic conversion in the cow to a piperidine alkaloid to become active.[9][10][11] However, more recent in vitro research has demonstrated that anagyrine can directly act on nAChRs without prior metabolism.[10][11][12] Specifically, anagyrine functions as a potent desensitizer of nAChRs, particularly the fetal muscle-type and autonomic subtypes.[8][10][11] It acts as a partial agonist, causing an initial activation followed by a prolonged period of receptor desensitization, which effectively blocks further signaling and leads to a sedative effect on the fetus, thereby reducing movement.[4][9][10]

Susceptible Species and Critical Exposure Period

Cattle are the primary livestock species affected by anagyrine-induced teratogenesis, leading to "crooked calf disease".[3][6] Goats are also susceptible to similar skeletal defects from teratogenic alkaloids.[6] Research has identified breed-specific differences in susceptibility; for instance, Angus heifers have been shown to be more sensitive than Holstein heifers, exhibiting a more significant reduction in fetal movement and differences in anagyrine's elimination half-life.[13]

The timing of exposure is a critical determinant of teratogenic outcomes. The susceptible gestational period for cattle is between 40 and 100 days of gestation , with a period of heightened susceptibility identified between days 40 and 70.[1][3][6][14] Exposure to anagyrine-containing lupines during this window of organogenesis and musculoskeletal development can result in the characteristic deformities.[6] Management strategies for at-risk herds often focus on preventing grazing on lupine-infested pastures during this critical timeframe.[7]

Clinical Manifestations: Crooked Calf Disease

The clinical presentation of anagyrine teratogenicity is a consistent pattern of congenital anomalies referred to as crooked calf disease.[1][3] The severity of the defects can vary widely, from mild limb abnormalities to severe malformations that are incompatible with life.[1] Calves with severe deformities are often unable to stand or nurse and are humanely euthanized.[1]

The specific defects observed include:

-

Arthrogryposis: Permanent flexure or contracture of the joints, particularly in the forelimbs, often affecting both the elbow and carpal joints.[1][2][4]

-

Spinal Column Deformities: This includes torticollis (twisting of the neck), scoliosis (lateral curvature of the spine), and kyphosis (dorsal curvature, or "humpback").[1][2][4]

-

Cleft Palate: A fissure in the roof of the mouth, which is a variable finding in this syndrome.[1][6][7]

Data Presentation

Table 1: Anagyrine-Containing Lupinus Species and Teratogenic Potential

| Lupinus Species | Common Name | Anagyrine Presence | Teratogenic Potential Notes | Reference(s) |

| L. leucophyllus | Velvet Lupine | Contains anagyrine | A dominant species on ranges with high risk for crooked calf disease. | [1][3][5] |

| L. sulphureus | Sulphur Lupine | Contains anagyrine | Implicated in large calf losses; seed pods can be high in anagyrine. | [3][7][15] |

| L. sericeus | Silky Lupine | Variable | Some collections contain teratogenic levels, while others do not. | [1][3][16] |

| L. caudatus | Tailcup Lupine | Contains anagyrine | One of the first species identified as causing crooked calf disease. | [6][16] |

| L. latifolius | Broadleaf Lupine | Contains anagyrine | Listed among species with potentially teratogenic concentrations. | [1] |

| L. polyphyllus | Bigleaf Lupine | Contains anagyrine | Listed among species with potentially teratogenic concentrations. | [1] |

| L. argenteus | Silvery Lupine | Contains anagyrine | Listed among species with potentially teratogenic concentrations. | [1] |

Note: Botanical classification alone is insufficient to determine teratogenicity; chemical analysis is required as alkaloid profiles are highly variable.[17]

Table 2: Anagyrine Dose-Response and Critical Exposure Data in Cattle

| Parameter | Value / Range | Description | Reference(s) |

| Critical Gestational Period | 40 - 100 days | The window during which the bovine fetus is susceptible to anagyrine-induced defects. | [3][6][7] |

| High Susceptibility Period | 40 - 70 days | A more refined window of greatest risk within the critical period. | [1][6][14][18] |

| Teratogenic Dose (Plant Material) | 1.44 g/kg | An early reported threshold level of anagyrine in plant material considered hazardous. | [4][16] |

| Experimental Dosing | 2.0 - 2.5 g/kg BW | Doses of dry, ground lupine plant used in pharmacokinetic and fetal movement studies. | [19] |

Table 3: Pharmacokinetic Parameters of Anagyrine in Cattle

| Parameter | Value / Observation | Conditions | Reference(s) |

| Time to Peak Serum Conc. (Cmax) | 2 - 12 hours | Varies significantly with the body condition of the cow. | [19] |

| Influence of Body Condition | Higher Cmax in high body condition cows | High body condition cows showed greater peak serum concentrations of anagyrine. | [19] |

| Elimination Half-Life (t1/2) | ~30 - 35 hours (for 5 half-lives) | General elimination time from serum. | [8][13] |

| Breed Differences (t1/2) | Angus: 5.6 ± 0.5 h; Holstein: 3.7 ± 0.6 h | Angus heifers showed a significantly longer elimination half-life than Holstein heifers. | |